Phenprobamate

Descripción general

Descripción

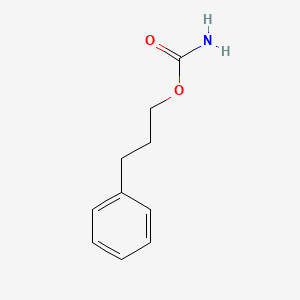

Fenprobamato, conocido químicamente como 3-fenilpropilcarbamato, es un relajante muscular esquelético de acción central. Presenta efectos sedantes y anticonvulsivos adicionales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El fenprobamato se puede sintetizar mediante la reacción de fenilpropilamina con fosgeno, seguida de la adición de amoníaco. Las condiciones de reacción suelen implicar el mantenimiento de una temperatura y un pH controlados para garantizar que se obtenga el producto deseado.

Métodos de Producción Industrial: En entornos industriales, el fenprobamato se produce utilizando una ruta sintética similar, pero a mayor escala. El proceso implica el uso de reactores automatizados y un control preciso de los parámetros de reacción para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El fenprobamato experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo carbamato puede degradarse oxidativamente.

Hidroxilación: El anillo de benceno puede sufrir una hidroxilación orto.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Hidroxilación: Los catalizadores como las enzimas del citocromo P450 suelen estar implicados en los sistemas biológicos.

Productos Principales:

Oxidación: El producto principal es el ácido carboxílico correspondiente.

Hidroxilación: El producto principal es el derivado orto-hidroxilado del fenprobamato.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Phenprobamate (CAS 673-31-4) is known for its muscle relaxant, sedative, and anticonvulsant properties. It acts on the central nervous system by inhibiting polysynaptic reflexes, which leads to muscle relaxation. Its mechanism of action is similar to that of meprobamate, affecting neurotransmitter systems involved in muscle tone regulation and anxiety relief .

Key Pharmacokinetic Properties

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Undergoes oxidative degradation and ortho-hydroxylation.

- Elimination : Primarily excreted via urine.

- Half-life : Short biological half-life necessitates multiple daily doses for sustained effect .

Medical Applications

This compound has several clinical applications:

- Muscle Spasms and Spasticity : It is used to alleviate muscle spasms associated with various conditions, such as multiple sclerosis and spinal cord injuries.

- Anxiolytic Effects : Historically, it was prescribed as an anxiolytic agent before being largely replaced by newer medications .

- General Anesthesia : Occasionally used in anesthesia protocols due to its muscle-relaxing properties .

- Pain Management : Effective in managing pain related to muscle tension and spasticity .

Sustained Release Formulations

Recent advancements have focused on developing sustained-release formulations of this compound. These formulations aim to:

- Reduce the frequency of administration (from three times daily to once every 12-24 hours).

- Maintain more stable plasma concentrations, thus enhancing therapeutic effects while minimizing side effects .

Table 1: Comparison of this compound Formulations

| Formulation Type | Administration Frequency | Peak Plasma Concentration | Duration of Action |

|---|---|---|---|

| Conventional Tablets | 3 times daily | Higher peak | Shorter |

| Sustained Release Tablets | Once every 12-24 hours | Lower peak | Longer |

Case Study 1: Overdose Management

A 16-year-old male ingested a significant amount of this compound (14.8 g) along with other medications. He presented with drowsiness and confusion but responded well to supportive care and haemoperfusion. This case highlights the importance of timely intervention in this compound overdose scenarios, where symptoms can mimic barbiturate toxicity .

Case Study 2: Efficacy in Muscle Spasticity

In a clinical trial involving patients with chronic muscle spasticity, those treated with this compound reported significant improvements in muscle tone and pain relief compared to placebo. This reinforces its utility as an effective treatment option for spasticity-related conditions .

Safety Profile and Considerations

While this compound has therapeutic benefits, it also poses risks, particularly in overdose situations where symptoms can include hypotension and cardiac arrhythmias. The potential for abuse is noted due to its sedative effects, which can enhance the effects of narcotics . Careful monitoring and patient education are essential when prescribing this medication.

Mecanismo De Acción

El fenprobamato ejerce sus efectos actuando sobre los receptores del ácido gamma-aminobutírico (GABA) en el sistema nervioso central. Mejora los efectos inhibitorios del GABA, lo que lleva a la relajación muscular y la sedación. Los objetivos moleculares incluyen los receptores GABA_A, y las vías involucradas están relacionadas con la modulación de la transmisión sináptica .

Comparación Con Compuestos Similares

El fenprobamato es similar a otros relajantes musculares de acción central como el meprobamato y el carisoprodol. Es único en su perfil farmacocinético específico y su combinación de propiedades relajantes musculares, sedantes y anticonvulsivas.

Compuestos Similares:

Meprobamato: Mecanismo de acción similar, pero farmacocinética diferente.

Carisoprodol: Se metaboliza a meprobamato, compartiendo efectos similares pero con una vía metabólica diferente.

Metocarbamol: Otro relajante muscular con una estructura química diferente, pero con usos terapéuticos similares

La combinación única de propiedades del fenprobamato lo convierte en un compuesto valioso tanto en entornos clínicos como de investigación.

Actividad Biológica

Phenprobamate, a centrally acting muscle relaxant, has garnered attention for its biological activity, particularly its sedative and anticonvulsant effects. This compound operates primarily through the modulation of GABAergic neurotransmission, which dampens neuronal excitability and subsequently reduces muscle tension and anxiety. This article delves into the biological activity of this compound, exploring its mechanisms, case studies, and research findings.

This compound enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system (CNS). By increasing GABAergic activity, this compound contributes to muscle relaxation and sedation. Additionally, it may interact with glutamatergic pathways, although the primary mechanism remains GABA modulation .

The following table summarizes the key mechanisms associated with this compound:

| Mechanism | Description |

|---|---|

| GABAergic Modulation | Increases GABA activity, leading to reduced neuronal excitability |

| Muscle Relaxation | Reduces muscle tension through CNS action |

| Sedative Effects | Induces mild sedation, potentially aiding in anxiety reduction |

| Anticonvulsant Properties | Exhibits anticonvulsant effects under certain conditions |

Clinical Applications and Efficacy

This compound has been used primarily for its muscle relaxant properties. Its efficacy has been assessed in various clinical settings, particularly in managing conditions characterized by muscle spasms. A notable study evaluated its effectiveness in treating temporomandibular joint disorders (TMD), where it was compared with other muscle relaxants like cyclobenzaprine and baclofen. The results indicated that while all groups experienced pain reduction, this compound did not significantly outperform placebo treatments over time .

Case Studies

- Dependence and Abuse Potential : A case report highlighted a patient who developed dependence on this compound after prolonged use for muscle relaxation. The individual escalated their dosage to 16,000 mg/day, showcasing the potential for abuse similar to other centrally acting muscle relaxants . This underscores the importance of monitoring usage and considering alternative therapies in patients with a history of substance abuse.

- Drug-Induced Liver Injury (DILI) : Another case documented a rare instance of DILI attributed to this compound. The patient experienced repeated episodes of liver toxicity, prompting investigations into the hepatotoxic potential of this compound . This finding is critical for clinicians prescribing this compound, emphasizing the need for liver function monitoring during treatment.

Pharmacokinetics

Research on the pharmacokinetics of this compound is limited but indicates that it has a relatively short half-life, necessitating multiple doses throughout the day for sustained effect. The compound's metabolism primarily occurs in the liver, which could explain instances of hepatotoxicity in susceptible individuals .

Propiedades

IUPAC Name |

3-phenylpropyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMYKONBWHRPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046464 | |

| Record name | Phenprobamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-31-4 | |

| Record name | Phenprobamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenprobamate [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenprobamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenprobamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenprobamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenprobamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenprobamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenprobamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENPROBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJZ473TPS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.